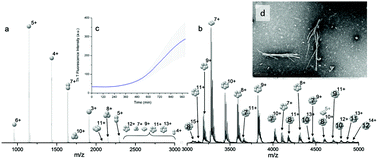Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling†
Analyst Pub Date: 2015-09-09 DOI: 10.1039/C5AN01253H
Abstract
A prevalent type of protein misfolding causes the formation of β-sheet-rich structures known as amyloid fibrils. Research into the mechanisms of fibril formation has implications for both disease prevention and nanoscale templating technologies. This investigation into the aggregation of insulin utilises ion mobility mass spectrometry coupled with molecular modelling to identify and characterise oligomers formed during the ‘lag’ phase that precedes fibril growth. High resolution mass spectrometry and collision induced dissociation is used to unequivocally assign species as m/z coincident multimers or confomers, providing a robust analytical approach that supports the use of molecular dynamics to atomistically resolve the observed oligomers. We show that insulin oligomerises to form species In where 2 ≤ n ≤ 12 and within this set of oligomers we delineate over 60 distinct conformations, the most dominant of which are compact species. Modelling trained with experimental data suggests that the dominant compact dimers are enriched in β-sheet secondary structure and dominated by hydrophobic interactions, and provides a linear relationship between Rg and collision cross section. This approach provides detailed insight to the early stages of assembly of this much studied amyloidogenic protein, and can be used to inform models of nucleation and growth.


Recommended Literature
- [1] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets
- [2] A pyridinium anionic ring-opening reaction applied to the stereodivergent syntheses of Piperaceae natural products†
- [3] Molecular dynamics simulation of O2 adsorption on Ag(110) from first principles electronic structure calculations†
- [4] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
- [5] A luminescent cationic metal–organic framework featuring [Cu–pyrazolate]3 units for volatile organic compound sensing†
- [6] Hydrophobicity, topography in membranes and photosensitization of silicon phthalocyanines with axial ligands of varying lengths
- [7] Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling†
- [8] A binuclear nickel complex with a short nickel–nickel bond
- [9] XV.—On a new process for the detection of fluorine when accompanied by silica
- [10] Photochemical control of bacterial gene expression based on trans encoded genetic switches†

Journal Name:Analyst
Research Products
-
CAS no.: 3558-60-9
-
CAS no.: 107-91-5
-
CAS no.: 3597-91-9
-
CAS no.: 3385-21-5
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 2857-97-8









